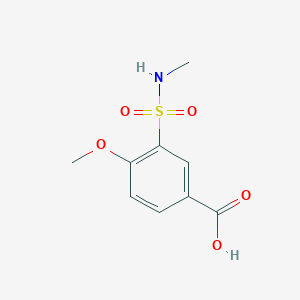

4-Methoxy-3-(methylsulfamoyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-10-16(13,14)8-5-6(9(11)12)3-4-7(8)15-2/h3-5,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBCISMVWOJEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-3-(methylsulfamoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methoxy-3-(methylsulfamoyl)benzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document delves into its physicochemical properties, a plausible synthetic route with mechanistic insights, and its potential biological relevance based on structurally related molecules.

Core Compound Identification and Properties

This compound is a benzoic acid derivative characterized by a methoxy group at the 4-position and a methylsulfamoyl group at the 3-position. This substitution pattern imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Rationale |

| CAS Number | 576169-99-8 | [1] |

| Molecular Formula | C₉H₁₁NO₅S | [2] |

| Molecular Weight | 245.25 g/mol | [2] |

| Appearance | Off-white crystalline powder (Predicted) | Based on similar compounds like 4-methoxy-3-methylbenzoic acid[3] |

| Melting Point | Estimated: 200-220 °C | Inferred from related sulfamoylbenzoic acids and the high melting point of 4-methoxy-3-methylbenzoic acid (192-199 °C)[3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like alcohols, ethers, and ketones (Predicted) | Based on the solubility profile of 4-methoxybenzoic acid[4] |

| pKa | Estimated: 3.5 - 4.5 | Inferred from the pKa of benzoic acid and the electron-withdrawing nature of the sulfamoyl group. |

Synthesis of this compound: A Proposed Experimental Protocol

The synthetic strategy involves a two-step process:

-

Chlorosulfonylation of 4-methoxybenzoic acid via electrophilic aromatic substitution.

-

Amination of the resulting sulfonyl chloride with methylamine.

Reaction Mechanism

The synthesis proceeds via an initial electrophilic aromatic substitution where chlorosulfonic acid reacts with 4-methoxybenzoic acid. The electron-donating methoxy group is a strong ortho-, para-director, and the carboxylic acid is a meta-director. The sulfonation is expected to occur at the position ortho to the methoxy group (position 3). The subsequent reaction with methylamine is a nucleophilic substitution at the sulfonyl chloride, yielding the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxy-3-(chlorosulfonyl)benzoic acid

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.

-

To the flask, add 4-methoxybenzoic acid.

-

Carefully and slowly, add an excess of chlorosulfonic acid to the flask while stirring. The reaction is exothermic.

-

Heat the reaction mixture at 140°C for 6 hours.[5]

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and cautiously, pour the reaction mixture over crushed ice with stirring to quench the excess chlorosulfonic acid.

-

The solid precipitate of 4-methoxy-3-(chlorosulfonyl)benzoic acid is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 2: Synthesis of this compound

-

To a chilled aqueous solution of methylamine (25%), add the crude 4-methoxy-3-(chlorosulfonyl)benzoic acid from Step 1 in portions with stirring.[5]

-

Allow the reaction mixture to stand at room temperature for 4 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and treat with activated charcoal to decolorize.

-

Filter the solution and acidify the filtrate to a pH of approximately 6 with acetic acid.

-

Filter any precipitate that forms.

-

Precipitate the desired this compound from the filtrate by adding hydrochloric acid.[5]

-

Collect the product by filtration, wash with water, and dry. Recrystallization from aqueous alcohol can be performed for further purification.

Potential Applications and Biological Context

While direct biological activity data for this compound is not extensively documented, the structural motifs present in the molecule are found in compounds with a wide range of biological activities. This makes it a compound of interest for further investigation.

-

Antimicrobial and Antifungal Agents: Benzoic acid and its derivatives are known for their antimicrobial and antifungal properties.[6] The presence of the sulfamoyl group could potentially enhance or modulate this activity.

-

Anti-inflammatory Properties: Certain benzoic acid derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase.[6]

-

Anticancer Potential: The sulfonamide group is a key pharmacophore in many anticancer drugs. Structurally related nitro-substituted benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines.[7] The unique substitution pattern of this compound could be explored for similar activities.

Caption: Relationship between structural features and potential biological activities.

Spectroscopic Characterization (Predicted)

Confirmation of the structure of synthesized this compound would rely on standard spectroscopic techniques. The following are predicted spectral characteristics based on analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex splitting pattern due to the trisubstituted nature of the ring. The methoxy protons should appear as a singlet around 3.8-4.0 ppm, and the N-methyl protons as a singlet at a slightly downfield position compared to a typical methyl group. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon-13 NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the methoxy group being significantly shielded. The methoxy and N-methyl carbons will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the S=O stretches of the sulfonamide group (two bands around 1350 and 1160 cm⁻¹), and C-O stretching of the methoxy group.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for related compounds such as 4-methoxybenzoic acid and other sulfamoyl derivatives, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.[3]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[3]

-

In case of contact: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.

References

- Hoelle, M. L. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. U.S. Patent 3,203,987.

-

El-Toumy, S. A., et al. (2021). Caralluma europaea (Guss.) N.E.Br.: Anti-Inflammatory, Antifungal, and Antibacterial Activities against Nosocomial Antibiotic-Resistant Microbes of Chemically Characterized Fractions. Molecules, 26(15), 4531. Retrieved from [Link]

Sources

- 1. 576169-99-8|4-Methoxy-3-(N-methylsulfamoyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-(methylsulfamoyl)benzoic acid, a compound of interest in contemporary chemical and pharmaceutical research. Our focus extends beyond a mere tabulation of data to an in-depth exploration of the scientific principles underpinning these properties and the experimental methodologies employed for their determination. This approach is designed to equip researchers with the foundational knowledge and practical insights necessary for the effective application of this molecule in their work.

Compound Identification and Structure

A precise understanding of a molecule's identity and structure is the cornerstone of any rigorous scientific investigation. This compound is a multifaceted aromatic compound featuring a benzoic acid core, a methoxy group, and a methylsulfamoyl substituent.

The structural arrangement of these functional groups dictates the compound's chemical behavior and its interactions with biological systems. The carboxylic acid moiety imparts acidic properties, while the methoxy and methylsulfamoyl groups influence its polarity, solubility, and potential for hydrogen bonding.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 576169-99-8 | [1] |

| Molecular Formula | C₉H₁₁NO₅S | [1][2][3] |

| Molecular Weight | 245.25 g/mol | [1][2] |

| Canonical SMILES | CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | [4] |

Core Physicochemical Properties: A Blend of Predicted and Experimental Insights

The physicochemical properties of a compound are critical determinants of its behavior in various environments, from in vitro assays to in vivo physiological conditions. For this compound, a combination of computationally predicted and experimentally-derived data for analogous compounds provides a robust profile. The absence of extensive experimental data for this specific molecule underscores the importance of predictive modeling in modern drug discovery and chemical research.

| Property | Predicted Value | Experimental Value | Source (Predicted) |

| Melting Point | Not Available | Not Available | N/A |

| Boiling Point | Not Available | Not Available | N/A |

| Water Solubility | Not Available | Not Available | N/A |

| pKa (acidic) | ~3.5 - 4.5 | Not Available | N/A |

| LogP | ~1.5 - 2.5 | Not Available | N/A |

Note on Data: The pKa and LogP values are estimations based on the structural similarity to other substituted benzoic acids and sulfonamides. Experimental determination is highly recommended for definitive values.

Experimental Determination of Key Physicochemical Properties: Methodologies and Rationale

To ensure scientific rigor, the direct experimental determination of physicochemical properties is paramount. The following sections detail the established, self-validating protocols for measuring aqueous solubility, pKa, and the partition coefficient (LogP). The choice of these methods is guided by their reliability, reproducibility, and the mechanistic insights they offer.

Aqueous Solubility Determination: The Shake-Flask Method

Rationale: The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] Its enduring prevalence stems from its straightforwardness and the fundamental nature of the measurement it provides: the saturation concentration of a solute in a solvent at a specific temperature. This parameter is crucial for drug development, as it directly impacts bioavailability and formulation strategies.

Experimental Workflow:

Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method.

Step-by-Step Protocol:

-

Preparation: An excess amount of crystalline this compound is added to a vial containing a buffer solution of a specific pH (e.g., pH 7.4 to mimic physiological conditions).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.

-

Sampling and Analysis: A sample of the clear supernatant is carefully removed and filtered to eliminate any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Acid Dissociation Constant (pKa) Determination: Potentiometric Titration

Rationale: The pKa, the negative logarithm of the acid dissociation constant (Ka), is a fundamental measure of a compound's acidity or basicity. For an ionizable compound like this compound, the pKa dictates its charge state at a given pH, which profoundly influences its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for pKa determination.

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of purified water or a water/co-solvent mixture if solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode as the titrant is added incrementally.

-

Data Acquisition: The pH of the solution is recorded at each addition of the titrant, generating a dataset of pH versus the volume of base added.

-

Data Analysis: The collected data is plotted to create a titration curve. The equivalence point is identified as the point of steepest inflection.

-

pKa Determination: The pKa is determined as the pH at the half-equivalence point, where half of the acidic protons have been neutralized by the base.

Partition Coefficient (LogP) Determination: Shake-Flask Method

Rationale: The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logarithm of this value, LogP, is a critical parameter in drug design, as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method remains the definitive technique for experimental LogP determination.

Experimental Workflow:

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Step-by-Step Protocol:

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically pH 7.4) are pre-saturated with each other.

-

Compound Addition: A known amount of this compound is dissolved in one of the phases.

-

Equilibration: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as HPLC-UV.

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While computational predictions offer valuable initial insights, the imperative for experimental validation remains. The detailed protocols provided herein for determining aqueous solubility, pKa, and LogP serve as a robust framework for researchers to generate the high-quality, empirical data necessary to advance their scientific and drug development endeavors. The continued investigation and characterization of this and similar molecules will undoubtedly contribute to the progression of chemical and pharmaceutical sciences.

References

-

Huateng Pharma. 4-Methoxy-3-methylsulfamoyl-benzoic acid. [Link]

-

Human Metabolome Database. Showing metabocard for 4-methoxy-3-(sulfooxy)benzoic acid (HMDB0140929). [Link]

-

PubChem. 4-(Methoxymethyl)benzoic acid. [Link]

-

Crysdot LLC. 4-Methoxy-3-(N-methylsulfamoyl)benzoic acid. [Link]

-

PubChem. 4-Methoxybenzoic Acid. [Link]

-

Cheméo. Benzoic acid, 4-methoxy-, methyl ester. [Link]

-

PubChemLite. 3-dimethylsulfamoyl-4-methoxy-benzoic acid. [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

-

Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. [Link]

-

Amerigo Scientific. 4-Methoxy-3-methylbenzoic acid. [Link]

-

PubChemLite. 3-[(4-methoxyphenyl)(methyl)sulfamoyl]benzoic acid. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-dimethylsulfamoyl-4-methoxy-benzoic acid (C10H13NO5S) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 4-methoxy-3-sulfamoylbenzoic acid (C8H9NO5S) [pubchemlite.lcsb.uni.lu]

Synthesis of 4-Methoxy-3-(methylsulfamoyl)benzoic acid starting materials

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-(methylsulfamoyl)benzoic Acid: Starting Materials and Core Synthetic Strategies

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, a benzoic acid moiety combined with a methoxy and a methylsulfamoyl group, make it a versatile building block in medicinal chemistry. The efficient and scalable synthesis of this molecule is of significant interest to researchers and professionals in drug development. This guide provides a detailed exploration of the primary synthetic routes starting from commercially available materials, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Pathways

Two principal retrosynthetic approaches are commonly considered for the preparation of this compound. These routes differ in the order of introduction of the key functional groups and the choice of the primary starting material.

-

Route 1: Begins with 4-methoxybenzoic acid, followed by the introduction of the sulfamoyl group.

-

Route 2: Commences with 4-methoxytoluene, where the sulfamoyl group is introduced prior to the oxidation of the methyl group to the carboxylic acid.

The choice between these pathways often depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the ease of purification of intermediates.

Route 1: Synthesis Starting from 4-Methoxybenzoic Acid

This approach is often favored for its directness in establishing the benzoic acid core. The key transformations involve electrophilic aromatic substitution to introduce the sulfonyl chloride group, followed by nucleophilic substitution with methylamine.

Synthetic Workflow for Route 1

Caption: Synthetic pathway for this compound starting from 4-methoxybenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Chlorosulfonation of 4-Methoxybenzoic Acid

The introduction of the sulfonyl chloride group is achieved via an electrophilic aromatic substitution reaction using chlorosulfonic acid. The strongly activating methoxy group directs the substitution to the ortho and para positions. Since the para position is occupied by the carboxylic acid group, the reaction selectively yields the 3-substituted product.

Protocol:

-

In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Carefully add 4-methoxybenzoic acid to the flask.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, 4-methoxy-3-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amidation with Methylamine

The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with primary amines, such as methylamine, to form the corresponding sulfonamide.

Protocol:

-

Dissolve the dried 4-methoxy-3-(chlorosulfonyl)benzoic acid in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add a solution of methylamine (as an aqueous solution or gas bubbled through the solvent) in excess (typically 2-3 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.

Comparison of Starting Materials for Route 1

| Starting Material | Key Advantages | Key Disadvantages |

| p-Anisic acid (4-methoxybenzoic acid) | Commercially available and relatively inexpensive. The carboxylic acid group is already in place. | The carboxylic acid group can sometimes lead to side reactions or solubility issues. |

| p-Hydroxybenzoic acid | Can be methylated to form 4-methoxybenzoic acid.[2] | Requires an additional methylation step, and the methylating agents like dimethyl sulfate are toxic.[3] |

Route 2: Synthesis Starting from 4-Methoxytoluene

This alternative pathway involves the early introduction of the sulfamoyl group onto a simpler, less functionalized aromatic ring, followed by the oxidation of the methyl group to a carboxylic acid in the final step.

Synthetic Workflow for Route 2

Caption: Synthetic pathway for this compound starting from 4-methoxytoluene.

Step-by-Step Experimental Protocol

Step 1: Chlorosulfonation of 4-Methoxytoluene

Similar to Route 1, this step utilizes chlorosulfonic acid for electrophilic substitution. However, with the para position being available, a mixture of ortho and para isomers is expected.

Protocol:

-

Following a similar setup as in Route 1, cool 4-methoxytoluene in a suitable solvent like dichloromethane in an ice bath.

-

Slowly add chlorosulfonic acid dropwise.

-

After stirring, the reaction is quenched with ice water.

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The resulting mixture of isomers needs to be separated, typically by fractional crystallization or column chromatography, to isolate the desired 4-methoxy-3-(chlorosulfonyl)toluene.

Step 2: Amidation with Methylamine

The amidation of the isolated sulfonyl chloride intermediate proceeds as described in Route 1.

Protocol:

-

Dissolve the purified 4-methoxy-3-(chlorosulfonyl)toluene in a suitable solvent.

-

React with an excess of methylamine solution.

-

Work-up involves removing the solvent and purifying the product, 4-methoxy-3-(methylsulfamoyl)toluene, which may be a solid or an oil.

Step 3: Oxidation of the Methyl Group

The final step is the oxidation of the benzylic methyl group to a carboxylic acid. This transformation requires a strong oxidizing agent.

Protocol:

-

Dissolve 4-methoxy-3-(methylsulfamoyl)toluene in a suitable solvent, such as aqueous pyridine or a mixture of acetic acid and water.

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid.

-

Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears (if used).

-

Cool the mixture and, if using permanganate, filter off the manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the crude this compound.

-

The product is collected by filtration, washed, and purified by recrystallization.

Summary of Reaction Conditions and Yields (Illustrative)

| Reaction Step | Reagents | Typical Conditions | Typical Yield (%) |

| Route 1: Chlorosulfonation | 4-Methoxybenzoic acid, Chlorosulfonic acid | 0 °C to RT, 2-4 h | 70-85 |

| Route 1: Amidation | 4-Methoxy-3-(chlorosulfonyl)benzoic acid, Methylamine | 0 °C to RT, 1-2 h | 80-95 |

| Route 2: Chlorosulfonation | 4-Methoxytoluene, Chlorosulfonic acid | 0 °C to RT, 2-4 h | 50-60 (of desired isomer) |

| Route 2: Amidation | 4-Methoxy-3-(chlorosulfonyl)toluene, Methylamine | 0 °C to RT, 1-2 h | 85-95 |

| Route 2: Oxidation | 4-Methoxy-3-(methylsulfamoyl)toluene, KMnO₄ | Reflux, 4-8 h | 60-75 |

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1 is more direct and avoids the potentially challenging separation of isomers and the harsh conditions of the final oxidation step. However, Route 2 may be advantageous if 4-methoxytoluene is a more economical starting material and if efficient methods for isomer separation and oxidation are established. The selection of the optimal route will depend on a careful evaluation of these factors in the context of the specific research or development goals.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- BenchChem Technical Support Team. (2025, December). A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid. BenchChem.

- Gujarat Organics Ltd. (2011). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.

-

ResearchGate. (2025, August 9). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of aromatic methyl methoxycarboxylates.

- Google Patents. (n.d.). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

- Hewgill, F. R. (1962). Oxidation of alkoxy-phenols. Part I. 4-Methoxy-3-t-butylphenol. Journal of the Chemical Society, 4987.

-

PubChem. (n.d.). 3-[(4-methoxyphenyl)(methyl)sulfamoyl]benzoic acid. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 4-Methoxy-3-(N-methylsulfamoyl)benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Retrieved from [Link]

-

Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Indirect Electrochemical Oxidation of p-Methoxy-Toluene to p-Methoxy-Benzaldehyde Using Ceric Methanesulphonate: A Scale-up Study. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

- Harrison, R. M. (2023, May 21). Characterization of products formed from the oxidation of toluene and m-xylene with varying NOx and OH. Chemosphere.

-

Amerigo Scientific. (n.d.). 4-Methoxy-3-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor.

-

ResearchGate. (n.d.). Positions of hydroxylation of toluene, o-methoxyphenol, and cresols by... Retrieved from [Link]

- Shimizu, M., Shimazaki, T., & Hiyama, Y. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 431.

-

PubChem. (n.d.). 4-(Methoxymethyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-chloro-4-toluenesulfonyl chloride.

-

ResearchGate. (2025, August 6). Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3-methylbenzoic Acid. Retrieved from [Link]

- Collins, M. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine.

Sources

An In-depth Technical Guide on the Potential Biological Activities of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 4-Methoxy-3-(methylsulfamoyl)benzoic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, this paper will extrapolate its potential pharmacological profile based on a thorough examination of structurally related benzoic acid derivatives. By dissecting the contributions of its core functional groups—the benzoic acid scaffold, the methoxy group, and the methylsulfamoyl substituent—we will hypothesize potential therapeutic applications and outline detailed experimental protocols for their validation. This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring novel small molecules for therapeutic intervention.

Compound Profile

| Parameter | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Methoxy-3-methylsulfamoyl-benzoic acid | [1] |

| CAS Number | 576169-99-8 | [1] |

| Molecular Formula | C9H11NO5S | [1][2] |

| Molecular Weight | 245.26 g/mol | [2] |

| Purity | Typically available at 95%+ | [1] |

Introduction: A Structure-Activity Relationship Perspective

This compound is a multifaceted organic compound, the biological potential of which remains largely unexplored. Its structure, however, offers compelling clues to its possible pharmacological activities. The molecule is a derivative of benzoic acid, a scaffold renowned for its diverse biological properties. The presence of a methoxy group at the 4-position and a methylsulfamoyl group at the 3-position further functionalizes the benzene ring, likely modulating its interaction with biological targets.

This guide will adopt a structure-activity relationship (SAR) approach to postulate the potential biological activities of this compound. We will draw parallels with extensively studied benzoic acid derivatives that share one or more of its key functional groups. The primary areas of investigation will include potential antimicrobial, anticancer, and anti-inflammatory activities.

Postulated Biological Activities and Mechanistic Insights

Based on the activities of structurally analogous compounds, we can hypothesize several potential biological activities for this compound.

Antimicrobial and Antifungal Potential

Hypothesis: The presence of the sulfamoyl group, a well-known pharmacophore in sulfa drugs, suggests that this compound may exhibit antimicrobial properties. Nitro-substituted aromatic compounds, which are structurally related, are also well-documented for their antimicrobial and antifungal activities, often by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[3]

Supporting Evidence from Related Compounds:

-

Derivatives of benzoic acid have been investigated for their antimicrobial properties.[4]

-

A new benzoic acid derivative isolated from Piper diospyrifolium exhibited activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL.[5]

-

Fatty acid derived 4-methoxybenzylamides have demonstrated both antifungal and antibacterial activity.[6]

Anticancer and Cytotoxic Activity

Hypothesis: Benzoic acid derivatives containing methoxyphenyl and nitrophenyl scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism often involves the induction of apoptosis or the inhibition of critical cell signaling pathways.[3] It is plausible that this compound could exhibit similar properties.

Supporting Evidence from Related Compounds:

-

Derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have been shown to suppress the cell viability of MCF-7 and MDA-MB-468 breast cancer cells by inducing cell-cycle arrest at G2/M and apoptosis.[7]

-

Novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have shown promising antiproliferative activity in vitro against several cancer cell lines.[8]

-

Some benzoic acid derivatives exert their anticancer effects by modulating key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Akt/NF-κB pathways.[4]

Anti-inflammatory Activity

Hypothesis: The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The substituents on the ring can modulate this activity. Therefore, this compound may possess anti-inflammatory properties.

Supporting Evidence from Related Compounds:

-

2-Hydroxy-4-methoxy benzoic acid has been shown to attenuate carbon tetrachloride-induced hepatotoxicity in rats via anti-inflammatory and antioxidant mechanisms.[9] This was evidenced by the reduction of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

-

A synthesized (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative was found to exhibit anti-inflammatory activity in a carrageenan-induced paw edema test in rats.[10]

Enzyme Inhibition

Hypothesis: The structural features of this compound suggest it could act as an inhibitor for various enzymes. For instance, some benzoic acid derivatives are known to inhibit enzymes like catechol-O-methyltransferase (COMT).[4]

Supporting Evidence from Related Compounds:

-

Benzoyl hydrazones synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde have shown enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11]

Proposed Experimental Workflows for Activity Validation

To empirically validate the hypothesized biological activities, a structured experimental approach is essential. The following section outlines detailed protocols for key assays.

Workflow for Assessing Antimicrobial Activity

This workflow is designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the test compound.

Caption: Workflow for determining antimicrobial activity.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[3][4]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5 x 10³ cells per well in 150 µL of growth medium.[12]

-

Cell Adhesion: Allow the cells to attach to the plate by incubating for 24 hours.

-

Compound Treatment: Prepare various concentrations of this compound (e.g., 0, 5, 12.5, 25, 50 µg/ml) by dissolving a stock solution in the growth medium.[12] Replace the existing medium with the medium containing the test compound.

-

Incubation: Incubate the treated cells for 24-48 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[4]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.[3] Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Signaling Pathway Investigation

Should the compound exhibit significant anticancer activity, further investigation into its mechanism of action is warranted. A proposed logical framework for this is presented below.

Caption: Logical framework for investigating anticancer mechanisms.

Synthesis and Derivatization Strategies

The availability and synthesis of this compound are crucial for its investigation. While commercially available from several suppliers, understanding its synthesis can open avenues for creating derivatives with potentially enhanced activities.

General Synthesis Approach

A plausible synthetic route involves the chlorosulfonylation of 4-methoxybenzoic acid followed by amination with methylamine.

Illustrative Synthetic Steps:

-

Chlorosulfonylation: 4-methoxybenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group at the 3-position.

-

Amination: The resulting 4-methoxy-3-(chlorosulfonyl)benzoic acid is then reacted with methylamine to form the desired this compound. A similar method is described for the synthesis of 4-chloro-3-(methylsulfamoyl)benzoic acid.[13]

Potential for Derivatization

The core structure of this compound offers several points for chemical modification to explore SAR and optimize biological activity:

-

Carboxylic Acid Group: This group can be converted to esters, amides, or hydrazones to alter solubility, cell permeability, and target binding.

-

Aromatic Ring: Further substitutions on the benzene ring could be explored to enhance potency or selectivity.

-

Sulfamoyl Group: The methyl group on the sulfonamide could be replaced with other alkyl or aryl groups.

Conclusion and Future Directions

This compound represents a promising, yet understudied, scaffold for drug discovery. Based on the well-documented biological activities of its structural relatives, it is reasonable to hypothesize that this compound may possess significant antimicrobial, anticancer, and anti-inflammatory properties. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of these potential activities.

Future research should focus on:

-

Empirical Validation: Conducting the proposed in vitro assays to confirm or refute the hypothesized biological activities.

-

Mechanism of Action Studies: For any confirmed activities, elucidating the underlying molecular mechanisms is crucial.

-

Lead Optimization: A medicinal chemistry program could be initiated to synthesize and screen derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.

The exploration of this and similar novel chemical entities is vital for the continued development of new therapeutic agents to address unmet medical needs.

References

- U.S. Patent No. US3806534A. (1974). Sulphamyl-benzoic acid derivatives.

-

AA Blocks. (n.d.). This compound, 95%+ Purity, C9H11NO5S, 1 gram. Retrieved from [Link]

- U.S. Patent No. US3203987A. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

PrepChem. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved from [Link]

- U.S. Patent No. US7351834B1. (2008). Substituted bi-aryl compounds.

-

Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Retrieved from [Link]

- U.S. Patent No. US5424479A. (1995). Process for the preparation of aromatic methyl methoxycarboxylates.

-

Human Metabolome Database. (2017). Showing metabocard for 4-methoxy-3-(sulfooxy)benzoic acid (HMDB0140929). Retrieved from [Link]

-

da Silva, M. L., et al. (2018). Anti-Mycobacterium tuberculosis activity of extracts with a new benzoic acid derivative from Piper diospyrifolium by supercritical carbon dioxide. ResearchGate. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

-

Hung, C. Y., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809. [Link]

-

Crysdot LLC. (n.d.). 4-Methoxy-3-(N-methylsulfamoyl)benzoic acid. Retrieved from [Link]

-

Oborin, A. A., et al. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

-

Sedić, M., et al. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 26(9), 2685. [Link]

- Chinese Patent No. CN103102263A. (2013). 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.

-

Kursun Aktar, B. S., & Sicak, Y. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Journal of Molecular Structure, 1239, 130514. [Link]

-

Nengroo, Z. R., et al. (2020). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Indian Chemical Society, 97(10), 1635-1642. [Link]

-

Al-Ghadir, A. H., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753-763. [Link]

-

Svirskis, S., et al. (2010). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. ResearchGate. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Methoxy-3-methylsulfamoyl-benzoic acid | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]

- 11. "Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl " by BEDRİYE SEDA KURŞUN AKTAR, YUSUF SICAK et al. [journals.tubitak.gov.tr]

- 12. longdom.org [longdom.org]

- 13. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Methoxy-3-(methylsulfamoyl)benzoic acid: A Versatile Building Block in Modern Synthesis

This guide provides an in-depth exploration of 4-Methoxy-3-(methylsulfamoyl)benzoic acid, a key synthetic intermediate. We will delve into its fundamental properties, detail a robust synthetic pathway, and illuminate its critical role as a building block in the development of pharmacologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this compound's synthesis and application.

Core Compound Characteristics

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by three key functional groups attached to a benzene ring: a carboxylic acid, a methoxy group, and a methylsulfamoyl group. This trifunctional arrangement makes it a highly valuable and versatile scaffold in organic synthesis, particularly in the construction of complex drug molecules. The methoxy group is a common feature in many drugs, influencing ligand-target binding, physicochemical properties, and ADME parameters.[1]

The distinct electronic properties and reaction handles of each group—the nucleophilic reactivity of the methoxy group's oxygen, the acidic proton and coupling potential of the carboxylic acid, and the hydrogen-bond-donating capability of the sulfonamide—allow for selective and directed chemical modifications.

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 576169-99-8 | [2] |

| Molecular Formula | C₉H₁₁NO₅S | [2][3] |

| Molecular Weight | 245.25 g/mol | [2][3] |

| Appearance | Off-white to white crystalline powder | [4] |

| Purity | Typically ≥95% | [2] |

Synthesis of the Building Block: A Plausible Pathway

The synthesis of this compound can be strategically designed from readily available starting materials. A common and logical approach involves the functionalization of 4-methoxybenzoic acid. The causality behind this pathway is the need to introduce the sulfamoyl group at the C-3 position, which is activated by the ortho, para-directing methoxy group at C-4.

The workflow involves two primary transformations:

-

Chlorosulfonylation: Introduction of a sulfonyl chloride group onto the aromatic ring.

-

Amination: Reaction of the sulfonyl chloride with methylamine to form the target methylsulfonamide.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative, self-validating system based on established chemical transformations.[5][6]

Step 1: Chlorosulfonylation of 4-Methoxybenzoic Acid

-

Rationale: Chlorosulfonic acid is a powerful electrophilic reagent used to introduce the -SO₂Cl group onto activated aromatic rings. The reaction is performed neat and at low temperatures to control its high reactivity and prevent side reactions.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas trap (to neutralize HCl byproduct), cool chlorosulfonic acid (5 equivalents) to 0°C in an ice bath.

-

Slowly add 4-methoxybenzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the product.

-

Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product is 4-methoxy-3-(chlorosulfonyl)benzoic acid.

-

Step 2: Amination of 4-Methoxy-3-(chlorosulfonyl)benzoic Acid

-

Rationale: The sulfonyl chloride intermediate is highly reactive towards nucleophiles. An aqueous solution of methylamine readily displaces the chloride to form the stable sulfonamide. A base like sodium carbonate is used to neutralize the HCl generated during the reaction.

-

Procedure:

-

Suspend the dried 4-methoxy-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a mixture of THF and water (2:1).

-

Add sodium carbonate (2.5 equivalents) to the suspension.

-

Add an aqueous solution of methylamine (40%, 2 equivalents) dropwise while stirring at room temperature.

-

Continue stirring for 12 hours. Monitor reaction completion by TLC.

-

Once complete, acidify the reaction mixture to pH 3-4 with dilute HCl. This protonates the carboxylic acid, causing the final product to precipitate.

-

Filter the solid, wash with a small amount of distilled water, and dry under vacuum at 45-50°C to yield this compound.

-

Application in Drug Development: The Synthesis of Amisulpride

The utility of this compound as a building block is exemplified by its role as a key intermediate in the synthesis of Amisulpride.[7][8] Amisulpride is an atypical antipsychotic drug used to treat schizophrenia by acting as a selective antagonist of dopamine D2/D3 receptors.[7]

The core transformation is an amide bond formation between the carboxylic acid of our building block and the primary amine of 2-(Aminomethyl)-1-ethylpyrrolidine.

Caption: Amisulpride synthesis via amide coupling.

Experimental Protocol: Amide Coupling to form Amisulpride

-

Rationale: This protocol employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. DCC activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.[9]

-

Procedure:

-

Dissolve this compound (1 equivalent) and 2-(Aminomethyl)-1-ethylpyrrolidine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like acetone to yield pure Amisulpride.[9]

-

Broader Synthetic Utility and Conclusion

While the synthesis of Amisulpride is a prominent example, the structural motifs of this compound make it applicable to a wider range of synthetic targets. Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, serving as building blocks for numerous bioactive molecules with applications against cancer and other diseases.[10] The sulfonamide group, in particular, is a well-established pharmacophore found in various classes of drugs, including diuretics, antibiotics, and anti-inflammatory agents.[11][12]

This guide has detailed the essential characteristics, a reliable synthetic route, and a key industrial application of this compound. By understanding the causality behind the synthetic steps and the versatility of its functional groups, researchers can effectively leverage this compound as a strategic building block for the discovery and development of novel chemical entities.

References

-

Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Ullmann reaction | PPTX - Slideshare Source: Slideshare URL: [Link]

-

Title: Ullmann Reaction - Mechanism, Applications & Limitations - BYJU'S Source: BYJU'S URL: [Link]

-

Title: Ullmann Condensation - SynArchive Source: SynArchive URL: [Link]

-

Title: Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Patsnap Eureka Source: Patsnap URL: [Link]

- Title: US20130096319A1 - Process for preparation of amisulpride - Google Patents Source: Google Patents URL

- Title: CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Google Patents Source: Google Patents URL

-

Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL: [Link]

-

Title: The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives Source: European Journal of Chemistry URL: [Link]

-

Title: (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents Source: ResearchGate URL: [Link]

-

Title: The role of the methoxy group in approved drugs - PubMed Source: PubMed URL: [Link]

-

Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org Source: Preprints.org URL: [Link]

-

Title: Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed Source: PubMed URL: [Link]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Methoxy-3-methylsulfamoyl-benzoic acid | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Google Patents [patents.google.com]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-3-(methylsulfamoyl)benzoic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-Methoxy-3-(methylsulfamoyl)benzoic acid, a substituted aromatic carboxylic acid of interest in medicinal and synthetic chemistry. This document details its physicochemical properties, outlines a logical synthetic pathway based on established chemical principles, and explores its potential applications derived from its structural motifs. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Chemical Identity

This compound is a unique molecule that incorporates three key functional groups: a carboxylic acid, a methoxy ether, and a methylsulfonamide. This combination of functionalities imparts specific chemical and physical properties that make it a valuable building block in the synthesis of more complex molecules. While a detailed historical account of its initial discovery is not prominently documented in publicly available literature, its synthesis and potential utility can be inferred from well-established organic chemistry principles.

The structural features of this compound suggest its potential as a scaffold in the design of bioactive molecules. Benzoic acid derivatives are a cornerstone in drug discovery, with applications ranging from antimicrobial to anti-inflammatory agents.[1][2] The addition of a sulfonamide group, a well-known pharmacophore, further enhances its potential for biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₅S | [3] |

| Molecular Weight | 245.26 g/mol | [3] |

| CAS Number | 576169-99-8 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water |

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be designed through a retrosynthetic approach. The key is to strategically introduce the functional groups onto the benzene ring. The proposed synthesis starts from the readily available and inexpensive starting material, p-anisic acid (4-methoxybenzoic acid).

Caption: Retrosynthetic analysis of this compound.

The synthesis can be envisioned in two primary steps starting from 4-methoxybenzoic acid:

-

Chlorosulfonation: Introduction of a chlorosulfonyl group (-SO₂Cl) at the 3-position of the aromatic ring.

-

Amination: Reaction of the chlorosulfonyl intermediate with methylamine to form the final methylsulfonamide.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a step-by-step guide for the synthesis of this compound.

Part 1: Synthesis of the Starting Material - 4-Methoxybenzoic Acid

While 4-methoxybenzoic acid is commercially available, understanding its synthesis provides a complete picture. A common industrial method involves the methylation of p-hydroxybenzoic acid.

Experimental Protocol: Methylation of p-Hydroxybenzoic Acid

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone or ethanol.

-

Base Addition: Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution.

-

Methylating Agent Addition: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents), to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-methoxybenzoic acid. Further purification can be achieved by recrystallization.[4]

Part 2: Synthesis of this compound

This part of the synthesis involves the key transformations to introduce the methylsulfamoyl group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Chlorosulfonation of 4-Methoxybenzoic Acid

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap, place 4-methoxybenzoic acid (1 equivalent).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for a few hours until the reaction is complete (monitored by the cessation of HCl gas evolution).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product, 3-(chlorosulfonyl)-4-methoxybenzoic acid, will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be dried and used in the next step without further purification. The intermediate, 3-(chlorosulfonyl)-4-methoxybenzoic acid, is also commercially available.[5][6]

Experimental Protocol: Amination of 3-(Chlorosulfonyl)-4-methoxybenzoic Acid

-

Reaction Setup: In a round-bottom flask, dissolve the crude 3-(chlorosulfonyl)-4-methoxybenzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Amine Addition: Cool the solution in an ice bath. Slowly add a solution of methylamine (2-3 equivalents, either as a solution in a solvent like THF or as an aqueous solution) to the stirred solution of the sulfonyl chloride.

-

Reaction: Allow the reaction to stir at a low temperature for a period and then let it warm to room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and any excess methylamine.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Potential Applications and Future Directions

While specific applications of this compound are not extensively reported, its structural components are present in various biologically active compounds.

-

Medicinal Chemistry: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties.[1][7][8] The sulfonamide moiety is a classic pharmacophore found in numerous drugs, including diuretics, antibiotics, and anticonvulsants. The combination of these groups in a single molecule makes it an attractive scaffold for the design of novel therapeutic agents.

-

Synthetic Chemistry: As a bifunctional molecule with a carboxylic acid and a sulfonamide group, it can serve as a versatile building block for the synthesis of more complex molecules, including polymers and macrocycles. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the sulfonamide nitrogen can potentially be further functionalized.

Future research could focus on the synthesis of a library of derivatives of this compound and the evaluation of their biological activities. For instance, the carboxylic acid could be coupled with various amines or alcohols to create a series of amides and esters, which could then be screened for different pharmacological properties.

Conclusion

This compound is a synthetically accessible molecule with significant potential as a building block in medicinal and materials chemistry. This guide has provided a detailed, scientifically-grounded pathway for its synthesis, starting from readily available materials. The combination of a benzoic acid, a methoxy group, and a methylsulfonamide in a single scaffold provides a rich platform for further chemical exploration and the development of novel compounds with potentially valuable applications.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, September 17). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. [Link]

-

Gujarat Organics Ltd. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. [Link]

-

Green and simple synthesis of p-Anisic acid and other analogs from Methyl Paraben. (2017, December 4). ResearchGate. [Link]

-

N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (n.d.). ResearchGate. [Link]

-

MySkinRecipes. 3-(Chlorosulfonyl)-4-methoxybenzoic acid. [Link]

- Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.

-

Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). International Journal of Advanced Research in Science, Communication and Technology. [https://ijarsct.co.in/papers/IJAR SCT-02-05-021.pdf]([Link] SCT-02-05-021.pdf)

-

The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. [Link]

-

Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014, April). Anticancer Research, 34(4), 1801-9. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. nbinno.com [nbinno.com]

- 3. 4-Methoxy-3-methylsulfamoyl-benzoic acid | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]

- 5. scbt.com [scbt.com]

- 6. 3-(Chlorosulfonyl)-4-methoxybenzoic acid [myskinrecipes.com]

- 7. preprints.org [preprints.org]

- 8. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Introduction

4-Methoxy-3-(methylsulfamoyl)benzoic acid is a substituted benzamide derivative of significant interest in pharmaceutical development. It is recognized primarily as a process-related impurity and potential degradation product of Tiapride, an atypical antipsychotic agent.[1][2] The presence and quantity of such impurities are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for the development of robust analytical methods, stable formulations, and effective control strategies in accordance with regulatory guidelines.[3][4]

This technical guide provides a comprehensive analysis of the solubility and stability profiles of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols. The insights herein are grounded in established scientific principles and authoritative regulatory standards to ensure trustworthiness and practical applicability.

Physicochemical Characterization

A molecule's solubility and stability are intrinsically linked to its structure. This compound, with the molecular formula C9H11NO5S, possesses three key functional groups that dictate its behavior: a carboxylic acid, a sulfonamide, and a methoxy group.[5]

-

Carboxylic Acid (-COOH): This acidic group is the primary driver of pH-dependent solubility. At pH values below its acid dissociation constant (pKa), the group is protonated and neutral, leading to lower aqueous solubility. Above the pKa, it deprotonates to the highly polar carboxylate anion (-COO⁻), significantly enhancing its solubility in aqueous media.[6][7]

-

Sulfonamide (-SO₂NHCH₃): The sulfonamide group is weakly acidic. While its contribution to pH-dependent solubility is less pronounced than the carboxylic acid, it can influence hydrogen bonding and overall polarity.[8][9]

-

Methoxy Group (-OCH₃): This ether linkage is relatively stable but can be susceptible to cleavage under harsh acidic conditions, a potential degradation pathway.[10]

Understanding these structural elements allows for the rational design of solubility and stability studies.

Solubility Profiling

Solubility is a critical parameter in drug development, influencing everything from dissolution and bioavailability to the feasibility of liquid formulations.[11][12] For an impurity like this compound, solubility data is essential for designing purification processes and developing analytical methods.

Causality in Experimental Design: Why the Shake-Flask Method?

The equilibrium shake-flask method is considered the "gold standard" for solubility determination due to its reliability and direct measurement of thermodynamic solubility.[12][13] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value. This is crucial for establishing baseline data that is not influenced by kinetic factors, which can be a limitation of faster, high-throughput methods.[11][14] The choice to incubate for a prolonged period, such as 24-72 hours, is a deliberate step to ensure even poorly soluble compounds with slow dissolution kinetics reach equilibrium.[12][15]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a robust, self-validating system for determining the solubility of this compound in various media.

Objective: To determine the equilibrium solubility of the target compound in water, pharmaceutically relevant buffers of varying pH, and common organic solvents.

Materials:

-

This compound (as a solid)

-

Glass vials (e.g., 20 mL scintillation vials) with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (0.45 µm, chemically compatible with solvents)

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Solvents: Purified Water, Methanol, Ethanol, Acetonitrile, Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and Hydrochloric Acid solution at pH 2.0.

Procedure:

-

Preparation: Add an excess amount of solid this compound to each vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[13]

-

Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours.[12][15] A longer duration (e.g., 48-72 hours) is recommended to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.[14]

-

Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Data Summary and Interpretation

The following table summarizes the expected solubility profile based on the physicochemical properties of the molecule and data from structurally similar compounds.[6][16]

Table 1: Predicted Solubility of this compound

| Solvent/Medium | Predicted Solubility Category | Rationale for Prediction |

| Water (unbuffered) | Sparingly Soluble | The molecule has polar groups but also a non-polar benzene ring. Solubility is limited by the neutral carboxylic acid group.[6][17] |

| Aqueous Buffer (pH 2.0) | Low Solubility | At this pH, the carboxylic acid is fully protonated (neutral), minimizing aqueous solubility.[18] |

| Aqueous Buffer (pH 5.0) | Moderately Soluble | Near the predicted pKa of the carboxylic acid, a significant portion of the molecule is ionized, increasing solubility. |

| Aqueous Buffer (pH 7.4) | Soluble | The carboxylic acid is fully deprotonated to its highly polar carboxylate form, maximizing aqueous solubility.[6] |

| Methanol / Ethanol | Soluble | These polar protic solvents can effectively solvate all functional groups through hydrogen bonding. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, less effective at solvating the carboxylic acid and sulfonamide compared to alcohols. |

This pH-dependent solubility is a classic characteristic of acidic compounds and is a critical factor for consideration during formulation and purification process design.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Analysis and Degradation Pathway